molecular formula C13H17N5OS B7731776 MFCD01960584

MFCD01960584

Cat. No.: B7731776
M. Wt: 291.37 g/mol
InChI Key: IHYHMSWWRHLMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD01960584 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Preparation Methods

The synthesis of MFCD01960584 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:

    Selection of Starting Materials: The choice of starting materials is crucial for the successful synthesis of this compound. Common starting materials include specific organic compounds that can undergo chemical transformations to form the desired product.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a significant role in the synthesis. For example, high temperatures and specific catalysts may be required to facilitate the reaction.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

MFCD01960584 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.

    Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound with different functional groups.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles. The products formed depend on the nature of the substituent and the reaction conditions.

Scientific Research Applications

MFCD01960584 has a wide range of applications in scientific research, including:

    Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its reactivity and stability make it a valuable tool for creating complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as a probe or marker in experiments to understand the mechanisms of action of different biological molecules.

    Medicine: this compound has potential applications in medicine, particularly in drug development. Its unique properties allow it to interact with specific molecular targets, making it a candidate for therapeutic agents.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD01960584 involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

MFCD01960584 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups may include those with analogous reactivity and stability. Examples include other organic molecules with similar backbones or functional groups.

    Uniqueness: The uniqueness of this compound lies in its specific combination of stability, reactivity, and ability to participate in a wide range of chemical reactions. This makes it distinct from other compounds with similar structures but different properties.

Properties

IUPAC Name

2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c1-3-11-16-17-13(18(11)14)20-8-12(19)15-10-6-4-9(2)5-7-10/h4-7H,3,8,14H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYHMSWWRHLMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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